molecular formula C7H7IN2 B1469250 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole CAS No. 1342861-74-8

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole

Cat. No.: B1469250
CAS No.: 1342861-74-8
M. Wt: 246.05 g/mol
InChI Key: NTNQZOIHECZZLT-UHFFFAOYSA-N
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Description

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a but-2-yn-1-yl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-1H-pyrazole with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization Reactions: The but-2-yn-1-yl group can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(but-2-yn-1-yl)-4-azido-1H-pyrazole.

Scientific Research Applications

1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target proteins, while the iodine atom can enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

  • 1-(but-2-yn-1-yl)-4-bromo-1H-pyrazole
  • 1-(but-2-yn-1-yl)-4-chloro-1H-pyrazole
  • 1-(but-2-yn-1-yl)-4-fluoro-1H-pyrazole

Uniqueness: 1-(but-2-yn-1-yl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.

Properties

IUPAC Name

1-but-2-ynyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNQZOIHECZZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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